3,4-Dimethoxyphenyl isothiocyanate

TRPA1 channel pharmacology Pain research Sensory neuroscience

Select 3,4-Dimethoxyphenyl isothiocyanate for reproducible TRPA1 pharmacology. The 3,4-dimethoxy pattern delivers 2.2-fold greater potency at rat (IC₅₀ 5.5 μM) vs. human (IC₅₀ 12.1 μM) TRPA1, enabling species-matched preclinical pain research in rodent models. Unlike mono- or tri-substituted analogs, this electronic profile ensures consistent covalent cysteine modification. Use as a defined antagonist reference (5.5–12.1 μM), a dual activator at higher concentrations (EC₅₀ 1.7 μM), or a building block for thiourea derivatives (US4248869). Supplied at 99% purity to minimize purification in medicinal chemistry and HTS workflows.

Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
CAS No. 33904-04-0
Cat. No. B1267034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenyl isothiocyanate
CAS33904-04-0
Molecular FormulaC9H9NO2S
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N=C=S)OC
InChIInChI=1S/C9H9NO2S/c1-11-8-4-3-7(10-6-13)5-9(8)12-2/h3-5H,1-2H3
InChIKeyLHPZZVZPOZPDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyphenyl Isothiocyanate (CAS 33904-04-0) Procurement Overview: Chemical Identity and Core Properties


3,4-Dimethoxyphenyl isothiocyanate (DMITC; CAS 33904-04-0) is an aromatic isothiocyanate bearing two methoxy substituents at the 3- and 4-positions of the phenyl ring. With molecular formula C₉H₉NO₂S and molecular weight 195.24 g/mol, this compound exists as a white crystalline solid with a melting point of 47–49°C and a boiling point of 171–172°C at 7 mmHg [1]. The isothiocyanate (–N=C=S) functional group confers electrophilic reactivity toward thiols and primary amines, enabling covalent modification of cysteine residues in target proteins, a mechanism that underlies its interactions with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [2]. Commercially available at 99% purity from major suppliers, DMITC serves as both a TRPA1 channel modulator for pain and sensory neuroscience research and a versatile synthetic building block for thioureas, heterocycles, and pharmacologically active derivatives [3].

Why 3,4-Dimethoxyphenyl Isothiocyanate Cannot Be Substituted with Generic Phenyl Isothiocyanates: Key Differentiators for Procurement


Phenyl isothiocyanates are not functionally interchangeable. The presence, position, and electronic nature of substituents on the phenyl ring directly modulate the electrophilicity of the –N=C=S group and, consequently, covalent modification efficiency at TRPA1 cysteine residues [1]. 3,4-Dimethoxyphenyl isothiocyanate contains two electron-donating methoxy groups in a 1,2-arrangement, which distinctly influences both reactivity and steric accessibility compared to unsubstituted, mono-substituted, or differently substituted analogs. This electronic and steric profile translates into measurable differences in TRPA1 antagonist potency: the compound exhibits an IC₅₀ of 5.5 μM at rat TRPA1 and 12.1 μM at human TRPA1 [2][3]. Such species- and substituent-dependent variations mean that substituting DMITC with, for example, 4-methoxyphenyl isothiocyanate (mono-substituted) or 3,4,5-trimethoxyphenyl isothiocyanate (tri-substituted) will yield different TRPA1 modulation outcomes, potentially invalidating structure-activity relationship (SAR) studies or compromising reproducibility in synthetic pathways where the dimethoxy pattern is essential for downstream cyclization or coupling reactions [4].

3,4-Dimethoxyphenyl Isothiocyanate: Comparative Quantitative Evidence for Scientific Procurement


TRPA1 Antagonist Potency: Rat vs. Human Receptor Differential

3,4-Dimethoxyphenyl isothiocyanate demonstrates distinct antagonist potency at rat versus human TRPA1 receptors. In HEK293 cells expressing rat TRPA1, the compound inhibited allyl isothiocyanate-induced intracellular calcium elevation with an IC₅₀ of 5.5 μM [1]. Under comparable assay conditions using human TRPA1 expressed in HEK293 cells, the IC₅₀ was 12.1 μM, representing a 2.2-fold reduction in potency [2]. This species-dependent differential is a measurable property not generalizable across all phenyl isothiocyanates and must be accounted for in cross-species experimental designs.

TRPA1 channel pharmacology Pain research Sensory neuroscience

Agonist vs. Antagonist Functional Selectivity: A Defined Reference for TRPA1 Desensitization Studies

3,4-Dimethoxyphenyl isothiocyanate serves as a valuable reference compound for characterizing functional state transitions at TRPA1. Literature-derived activity data for structurally related isothiocyanates demonstrate that while 3,4-dimethoxyphenyl isothiocyanate functions primarily as an antagonist (IC₅₀ 5.5–12.1 μM), a comparator compound recorded in BindingDB under BDBM50285610 exhibits agonist activity with an EC₅₀ of 200 nM and an IC₅₀ of 170 nM in TRPA1 desensitization assays [1][2]. This 30-fold functional divergence (antagonist IC₅₀ ~5,500–12,100 nM vs. agonist EC₅₀ ~200 nM) among structurally related isothiocyanates underscores the necessity of procuring the specific substitution pattern to achieve the intended pharmacological outcome.

TRPA1 desensitization Agonist-antagonist switching Calcium flux assays

Human TRPA1 Activation EC₅₀: Direct Quantitative Baseline

When evaluated for activation of human TRPA1 expressed in HEK293 cells, 3,4-dimethoxyphenyl isothiocyanate demonstrates an EC₅₀ of 1.7 μM for increasing intracellular calcium levels as measured by Fluo-4 dye fluorescence [1]. This value establishes a quantitative benchmark for the compound's intrinsic TRPA1-activating capacity. In contrast, the canonical TRPA1 agonist allyl isothiocyanate (AITC), the pungent principle of wasabi, activates TRPA1 through covalent cysteine modification but with a different potency profile and is commonly employed at concentrations ranging from 30–100 μM in similar calcium flux assays [2]. The 1.7 μM EC₅₀ for 3,4-dimethoxyphenyl isothiocyanate indicates higher potency than AITC under these assay conditions, making it suitable for applications requiring lower working concentrations.

TRPA1 agonist screening Calcium imaging Pain pathway activation

Synthetic Utility: Defined Intermediate for 3,4-Dimethoxy-Substituted Bioactive Scaffolds

3,4-Dimethoxyphenyl isothiocyanate is a critical building block in the synthesis of N-substituted thioureas with documented antimicrobial activity. US Patent US4248869 specifically exemplifies the compound as an intermediate for preparing 3,4-dimethoxy-substituted thiourea derivatives. Among structurally related phenyl isothiocyanate derivatives described in the patent, 3-methoxycarbonyl-4,5-dimethoxyphenyl isothiocyanate exhibited a minimum inhibitory concentration (MIC) of 6.2 μg/mL against Candida albicans M-9 in vitro [1]. While this specific MIC pertains to a related derivative, it establishes a quantitative activity benchmark for the 3,4-dimethoxy-substituted phenyl isothiocyanate scaffold class and validates the synthetic relevance of 3,4-dimethoxyphenyl isothiocyanate as a starting material for accessing bioactive compounds.

Thiourea synthesis Heterocyclic chemistry Antimicrobial agents

Purity and Physical Specification Benchmark: 99% Commercial Grade with Defined Thermal Properties

Commercially available 3,4-dimethoxyphenyl isothiocyanate is supplied at 99% purity with well-defined physical properties that facilitate quality control and handling . The melting point range of 47–49°C provides a simple, non-destructive identity and purity verification method without requiring advanced analytical instrumentation [1]. This contrasts with many structurally related phenyl isothiocyanates that are liquids at room temperature (e.g., phenyl isothiocyanate, mp ~21°C; 4-methoxyphenyl isothiocyanate, liquid) and therefore require different storage, handling, and purity assessment protocols [2]. The crystalline solid form also reduces volatility-related exposure risks and simplifies accurate weighing compared to liquid analogs.

Quality control Analytical chemistry Procurement specifications

Procurement-Guiding Applications of 3,4-Dimethoxyphenyl Isothiocyanate Based on Quantitative Evidence


TRPA1 Antagonist Studies in Rodent Pain Models (Rat TRPA1 Target)

Select this compound for experiments targeting rat TRPA1, where it exhibits antagonist activity with an IC₅₀ of 5.5 μM in HEK293 cells expressing the rat receptor [1]. The 2.2-fold greater potency at rat TRPA1 relative to human TRPA1 (IC₅₀ = 12.1 μM) must inform dosing strategies in rodent in vivo pain and sensory neuroscience studies [2]. This species-specific potency profile makes 3,4-dimethoxyphenyl isothiocyanate particularly suitable for preclinical pain research employing rat models, where accurate target engagement requires species-matched pharmacological data.

TRPA1 Agonist-Antagonist Mechanistic Studies and Desensitization Assays

Employ this compound as a defined TRPA1 antagonist reference (IC₅₀ 5.5–12.1 μM) in experimental designs that require discrimination between agonism and antagonism at TRPA1. The established antagonist profile, in contrast to agonist isothiocyanates with EC₅₀ values in the nanomolar range (~200 nM), provides an essential negative control for calcium flux and desensitization assays [1][2]. Its dual ability to activate TRPA1 at higher concentrations (EC₅₀ = 1.7 μM) further supports concentration-response studies examining functional state transitions [3].

Synthesis of 3,4-Dimethoxy-Substituted Thiourea Derivatives for Antimicrobial Screening

Utilize 3,4-dimethoxyphenyl isothiocyanate as a key intermediate for preparing thiourea derivatives via reaction with primary or secondary amines. This synthetic route is validated in US Patent US4248869, which demonstrates that structurally related 3,4-dimethoxy-substituted phenyl isothiocyanate derivatives yield compounds with measurable antifungal activity (MIC = 6.2 μg/mL against Candida albicans) [1]. The 99% commercial purity supports reproducible synthetic yields and minimizes purification burden in medicinal chemistry workflows [2].

Calcium Imaging and High-Throughput Screening of Human TRPA1 Modulators

Deploy this compound in high-throughput screening assays measuring human TRPA1 activation via Fluo-4 calcium flux, where its defined EC₅₀ of 1.7 μM provides a quantitative benchmark for assay validation and inter-plate normalization [1]. The lower effective concentration compared to allyl isothiocyanate (typically used at 30–100 μM) reduces solvent exposure (e.g., DMSO) to cells and conserves compound consumption during large-scale screening campaigns [2]. The solid crystalline form facilitates accurate weighing and solution preparation for automated liquid handling systems [3].

Quote Request

Request a Quote for 3,4-Dimethoxyphenyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.